molecular formula C23H16ClN3 B6509081 1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-89-6

1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509081
CAS No.: 901263-89-6
M. Wt: 369.8 g/mol
InChI Key: JIDMISBVAVXVCX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base can lead to the formation of the desired pyrazoloquinoline compound. The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, and using catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression . By blocking these enzymes, the compound can interfere with the growth and proliferation of cancer cells.

Comparison with Similar Compounds

1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its fused ring system, which combines the properties of both quinoline and pyrazole derivatives, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-10-11-21-19(12-15)23-20(14-25-21)22(16-6-3-2-4-7-16)26-27(23)18-9-5-8-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMISBVAVXVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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